3'-Fluoro-4'-(trifluoromethoxy)acetophenone
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Overview
Description
3’-Fluoro-4’-(trifluoromethoxy)acetophenone is an organic compound with the molecular formula C9H6F4O2 and a molecular weight of 222.14 g/mol It is a meta-substituted acetophenone, characterized by the presence of both fluoro and trifluoromethoxy groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of 4-methoxyacetophenone using manganese (IV) tetrafluoride formed in situ with manganese (IV) dioxide and pyridinium polyhydrogenofluoride under mild conditions . Another approach involves the phenylation of benzotrifluoride with acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of innovative trifluoromethoxylation reagents has facilitated the synthesis of CF3O-containing compounds, making them more accessible for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3’-Fluoro-4’-(trifluoromethoxy)acetophenone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluoro and trifluoromethoxy groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Ruthenium-Catalyzed Reactions: Ruthenium catalysts are used for the addition of carbon-hydrogen bonds in aromatic ketones to olefins.
Fluorination Reagents: Manganese (IV) tetrafluoride and pyridinium polyhydrogenofluoride are used for the fluorination of aromatic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with olefins in the presence of ruthenium catalysts can lead to the formation of various substituted aromatic compounds .
Scientific Research Applications
3’-Fluoro-4’-(trifluoromethoxy)acetophenone has several scientific research applications:
Mechanism of Action
The mechanism of action of 3’-Fluoro-4’-(trifluoromethoxy)acetophenone involves its interaction with molecular targets and pathways in biological systems. The presence of the fluoro and trifluoromethoxy groups enhances its ability to form stable interactions with proteins and other biomolecules. For example, it can act as an inhibitor of protein-protein interactions, which is valuable in the study of diseases such as leukemia .
Comparison with Similar Compounds
Similar Compounds
3’-Fluoro-4’-methoxyacetophenone: This compound is similar in structure but lacks the trifluoromethoxy group, which affects its chemical properties and reactivity.
4’-Trifluoromethoxyacetophenone: This compound has the trifluoromethoxy group in the para position, which can lead to different reactivity and applications.
Uniqueness
3’-Fluoro-4’-(trifluoromethoxy)acetophenone is unique due to the combination of the fluoro and trifluoromethoxy groups on the aromatic ring. This combination imparts distinct electronic properties, making it valuable in various chemical and biological applications .
Properties
IUPAC Name |
1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-5(14)6-2-3-8(7(10)4-6)15-9(11,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLRLIVQZGBKEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1174006-08-6 |
Source
|
Record name | 3'-Fluoro-4'-(trifluoromethoxy)acetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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